Acide L-cystéinesulinique

Vue d'ensemble

Description

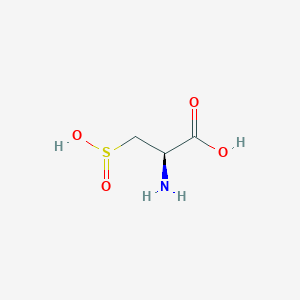

L’acide L-cystéinesulfinique est un composé organique de formule nominale HO₂SCH₂CH(NH₂)CO₂H. Il s’agit d’un exemple rare d’acide aminé portant un groupe fonctionnel acide sulfinique. Ce composé est un solide blanc soluble dans l’eau qui existe sous forme de zwitterion à pH neutre. Il est chiral, et seul l’énantiomère L est présent dans la nature. L’acide L-cystéinesulfinique est un intermédiaire du métabolisme de la cystéine et n’est pas un acide aminé codé, mais est produit post-traductionnellement .

Applications De Recherche Scientifique

L’acide L-cystéinesulfinique a plusieurs applications en recherche scientifique dans divers domaines :

Chimie :

- Utilisé comme réactif en synthèse organique pour introduire le groupe fonctionnel acide sulfinique dans les molécules.

Biologie :

- Sert d’intermédiaire dans la voie métabolique de la cystéine, conduisant à la production de taurine, un composé important pour la formation des sels biliaires et la neurotransmission .

Médecine :

- Etudié pour son rôle potentiel dans la modulation de l’activité des neurotransmetteurs en raison de sa capacité à agir comme un agoniste des récepteurs métabotropes du glutamate .

Industrie :

Mécanisme D'action

L’acide L-cystéinesulfinique exerce ses effets principalement par son rôle d’intermédiaire dans le métabolisme de la cystéine. Il est converti en hypotaurine par l’enzyme sulfinoalanine décarboxylase, et l’hypotaurine est ensuite oxydée en taurine. La taurine est impliquée dans divers processus physiologiques, notamment la formation des sels biliaires, l’osmorégulation et la neurotransmission .

Cibles moléculaires et voies :

Récepteurs métabotropes du glutamate : L’acide L-cystéinesulfinique agit comme un agoniste de plusieurs récepteurs métabotropes du glutamate, influençant la libération des neurotransmetteurs et la plasticité synaptique.

Voie métabolique de la cystéine : C’est un intermédiaire clé dans la voie conduisant à la production de taurine.

Analyse Biochimique

Biochemical Properties

L-Cysteinesulfinic acid is a potent agonist at several rat metabotropic glutamate receptors (mGluRs) with pEC50s of 3.92, 4.6, 3.9, 2.7, 4.0, and 3.94 for mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8, respectively . It interacts with these enzymes and proteins, influencing their function and playing a significant role in biochemical reactions .

Cellular Effects

L-Cysteinesulfinic acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It increases intracellular inositol phosphate levels in CHO cells expressing mGluR1, mGluR5, or mGluR8 and inhibits forskolin-induced cAMP production in CHO cells expressing mGluR2 or mGluR6 and hamster kidney cells expressing mGluR4 .

Molecular Mechanism

At the molecular level, L-Cysteinesulfinic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively binds to mGluR1α over adrenergic, dopamine, histamine, muscarinic, nicotinic, or serotonin receptors .

Temporal Effects in Laboratory Settings

The effects of L-Cysteinesulfinic acid change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of L-Cysteinesulfinic acid vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

L-Cysteinesulfinic acid is involved in metabolic pathways, interacting with enzymes or cofactors . Specific information on its effects on metabolic flux or metabolite levels is currently limited.

Transport and Distribution

L-Cysteinesulfinic acid is transported and distributed within cells and tissues . Specific information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide L-cystéinesulfinique peut être synthétisé par l’oxydation de la L-cystéine. L’enzyme cystéine dioxygénase catalyse la conversion de la L-cystéine en acide L-cystéinesulfinique. Cette réaction implique l’incorporation d’oxygène moléculaire dans l’atome de soufre de la cystéine, formant le groupe acide sulfinique .

Méthodes de production industrielle : La production industrielle de l’acide L-cystéinesulfinique implique généralement l’oxydation chimique de la L-cystéine à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou les peracides. La réaction est effectuée dans des conditions contrôlées pour garantir la formation sélective du groupe acide sulfinique sans sur-oxydation en acide sulfonique .

Analyse Des Réactions Chimiques

Types de réactions : L’acide L-cystéinesulfinique subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

Oxydation : L’acide L-cystéinesulfinique peut être davantage oxydé en acide cystéique à l’aide d’agents oxydants forts tels que le peroxyde d’hydrogène.

Réduction : Il peut être réduit en L-cystéine à l’aide d’agents réducteurs tels que le borohydrure de sodium.

Substitution : Le groupe acide sulfinique peut participer à des réactions de substitution nucléophile, formant divers dérivés.

Principaux produits :

Oxydation : Acide cystéique

Réduction : L-cystéine

Substitution : Divers dérivés d’acide sulfinique.

Comparaison Avec Des Composés Similaires

L’acide L-cystéinesulfinique peut être comparé à d’autres acides aminés contenant du soufre tels que la L-cystéine, l’acide cystéique et la taurine.

Composés similaires :

L-cystéine : Un précurseur de l’acide L-cystéinesulfinique, impliqué dans la synthèse des protéines et les processus de détoxification.

Acide cystéique : Un produit d’oxydation de l’acide L-cystéinesulfinique, impliqué dans diverses voies métaboliques.

Unicité : L’acide L-cystéinesulfinique est unique en raison de son groupe fonctionnel acide sulfinique, qui lui permet de participer à des réactions chimiques et à des voies métaboliques spécifiques qui sont distinctes de celles des autres acides aminés contenant du soufre .

Propriétés

IUPAC Name |

(2R)-2-amino-3-sulfinopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVPTQAUNPRNPO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862546 | |

| Record name | L-Cysteinesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Sulfinoalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1115-65-7 | |

| Record name | L-Cysteinesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteinesulfinic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-sulfino-L-alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Cysteinesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulphino-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINESULFINIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56X032NVQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Sulfinoalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

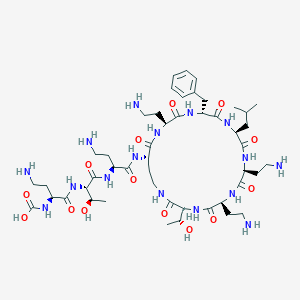

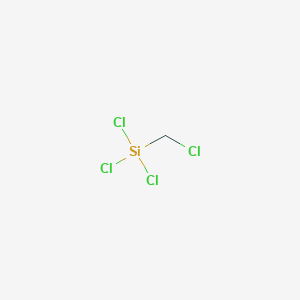

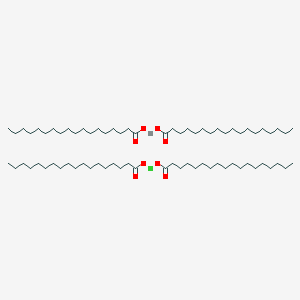

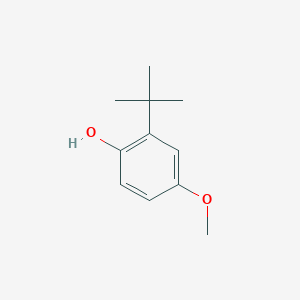

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)

![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)